molecular formula C11H14O3S B13433453 3-Butenyl-d2 Tosylate

3-Butenyl-d2 Tosylate

Cat. No.: B13433453
M. Wt: 228.31 g/mol
InChI Key: RMVHRBRSQIDTKT-KNXIQCGSSA-N
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Description

Significance of Deuterium (B1214612) in Chemical Research and Isotopic Labeling Strategies

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, plays a pivotal role in chemical research, primarily through a technique known as isotopic labeling. This strategy involves the selective replacement of one or more hydrogen atoms in a molecule with deuterium atoms. clearsynth.com This substitution, while minimally altering the compound's geometry and chemical properties, introduces a significant mass change that is detectable by analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The increased mass of deuterium leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond energy can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net By measuring the KIE, researchers can gain profound insights into reaction mechanisms, particularly in identifying the rate-determining step and the nature of transition states. researchgate.netucsb.edu

Beyond mechanistic studies, deuterium labeling is instrumental in various other research domains:

Metabolism Studies: In pharmaceutical research, deuterated compounds are used to trace the metabolic fate of drugs within biological systems. clearsynth.commusechem.com By tracking the labeled molecules, scientists can elucidate how drugs are absorbed, distributed, metabolized, and excreted (ADME), which is crucial for optimizing drug design and efficacy. acs.org

Improved Pharmacokinetic Properties: The stronger C-D bond can slow down metabolic processes that involve C-H bond cleavage. musechem.com This can lead to enhanced metabolic stability of a drug, potentially increasing its half-life and reducing the required dosage frequency. musechem.comacs.org

Analytical Standards: Deuterium-labeled compounds serve as excellent internal standards in quantitative mass spectrometry. musechem.comacs.org Their distinct mass allows for precise and accurate quantification of the non-labeled analyte in complex biological matrices. musechem.com

Structural Elucidation: In NMR spectroscopy, deuterium labeling can simplify complex proton spectra and aid in the structural determination of molecules. clearsynth.com

Role of Tosylate Esters as Versatile Leaving Groups in Organic Transformations

Tosylate (p-toluenesulfonate, TsO⁻) esters are a prominent class of organic compounds widely recognized for their exceptional utility as leaving groups in a variety of organic transformations, particularly nucleophilic substitution (S_N2) and elimination reactions. masterorganicchemistry.comwikipedia.org The effectiveness of a leaving group is determined by its ability to stabilize the negative charge that develops as it departs from the substrate. libretexts.org

Alcohols, for instance, are generally poor leaving groups because the departing hydroxide (B78521) ion (HO⁻) is a strong base and thus unstable. masterorganicchemistry.com However, converting an alcohol to a tosylate ester dramatically enhances its leaving group ability. masterorganicchemistry.comwikipedia.org This is because the negative charge on the departing tosylate anion is extensively delocalized through resonance across the three oxygen atoms and the aromatic ring of the p-toluenesulfonyl group. libretexts.orglibretexts.org This resonance stabilization makes the tosylate ion a very weak base and, consequently, an excellent leaving group. libretexts.org

The conversion of an alcohol to a tosylate is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270). libretexts.org A key advantage of this transformation is that it proceeds with retention of configuration at the stereocenter of the alcohol. libretexts.orglibretexts.org This stereochemical predictability is highly valuable in asymmetric synthesis.

The versatility of tosylate esters is evident in their wide range of applications in organic synthesis. Once formed, the tosylate group can be readily displaced by a wide array of nucleophiles, enabling the synthesis of a diverse range of compounds including ethers, esters, amines, and azides. masterorganicchemistry.com

Overview of 3-Butenyl-d2 Tosylate: Structure and Research Relevance within Isotopically Modified Molecules

This compound is a specific isotopically labeled molecule that combines the features of a butenyl functional group, a tosylate leaving group, and deuterium labeling. Its chemical structure consists of a four-carbon chain with a double bond between the third and fourth carbon atoms. Two of the hydrogen atoms on the butenyl chain are replaced by deuterium atoms. This deuterated butenyl group is attached to a tosylate group.

The research relevance of this compound lies at the intersection of isotopic labeling and the study of reaction mechanisms involving allylic systems. The presence of the double bond in the butenyl group introduces the possibility of allylic rearrangements and participation of the π-electrons in substitution reactions.

The deuterium labeling in this compound allows researchers to probe the intricate details of such reactions. For instance, by strategically placing the deuterium atoms at specific positions, one can investigate:

Kinetic Isotope Effects: To determine the extent of C-H (or C-D) bond breaking or rehybridization in the transition state of a reaction.

Mechanistic Pathways: To distinguish between different possible reaction mechanisms, such as S_N2, S_N1, or mechanisms involving anchimeric assistance (neighboring group participation) from the double bond.

Rearrangement Processes: To track the movement of atoms and the scrambling of isotopic labels during allylic rearrangements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O3S

Molecular Weight

228.31 g/mol

IUPAC Name

1,1-dideuteriobut-3-enyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H14O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h3,5-8H,1,4,9H2,2H3/i9D2

InChI Key

RMVHRBRSQIDTKT-KNXIQCGSSA-N

Isomeric SMILES

[2H]C([2H])(CC=C)OS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC=C

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Butenyl D2 Tosylate

Nucleophilic Substitution Reactions Involving 3-Butenyl-d2 Tosylate

Nucleophilic substitution at a primary carbon center typically proceeds via an SN2 mechanism. However, the reactivity of 3-butenyl tosylate is markedly different from its saturated analog, n-butyl tosylate. Solvolysis reactions of 3-butenyl tosylate are significantly accelerated and yield a mixture of rearranged and cyclic products, indicating a more complex mechanism than a simple backside nucleophilic attack.

The reaction of 3-butenyl tosylate does not follow a simple, single-step SN2 pathway, which would lead exclusively to 3-butenyl substitution products with no rearrangement. libretexts.org Conversely, a pure SN1 mechanism, involving the formation of a primary carbocation, is energetically unfavorable. rsc.orgnih.gov Instead, the reaction mechanism is best described as a process involving anchimeric assistance, or neighboring group participation (NGP), by the homoallylic double bond.

The product distribution from such reactions is highly dependent on the solvent and reaction conditions. For instance, in weakly nucleophilic solvents like formic acid or acetic acid, rearranged and cyclized products dominate.

Table 1: Representative Product Distribution in the Acetolysis of a 3-Butenyl System
ProductStructureTypical Yield (%)
3-Butenyl AcetateCH2=CHCH2CH2OAc~50%
Cyclobutyl Acetate(CH2)3CHOAc~25%
Cyclopropylmethyl Acetate(CH2)2CHCH2OAc~25%

The effect of isotopic substitution on reaction rates, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating transition state structures. nih.gov For this compound, the placement of deuterium (B1214612) atoms at the C3 or C4 position would result in a γ- or δ-secondary kinetic isotope effect, respectively.

Secondary KIEs are observed when the isotopically substituted bond is not broken in the rate-determining step. nih.gov These effects arise from changes in the vibrational frequencies of C-H (or C-D) bonds between the ground state and the transition state. In a reaction involving anchimeric assistance, the transition state is expected to have a more constrained, cyclic-like structure compared to the flexible chain of the starting material.

For a γ-KIE (deuterium at C3), a value of kH/kD greater than unity (a normal KIE) is often associated with a change in hybridization or hyperconjugative stabilization of a developing positive charge. In the case of π-participation, as the C3 carbon becomes part of a cyclic, partially charged transition state, changes in the out-of-plane bending vibrations of the C-H bonds can lead to a small but measurable KIE. Similarly, a δ-KIE (deuterium at C4) would be sensitive to the degree of involvement of the C4 carbon in the transition state.

While specific experimental values for this compound are not widely reported, studies on similar systems show that such remote secondary KIEs are typically small. However, their precise measurement can provide crucial evidence for the timing and extent of double bond participation in the transition state of the solvolysis reaction.

Table 2: Expected Secondary Kinetic Isotope Effects (KIE) for Solvolysis of this compound via Anchimeric Assistance
Deuterium PositionType of KIEExpected kH/kD ValueInterpretation
C-3γ-secondarySlightly > 1.0Indicates participation of the C3 carbon in a constrained, charge-delocalized transition state.
C-4δ-secondarySlightly > 1.0Indicates participation of the C4 carbon in a constrained, charge-delocalized transition state.

Rearrangement Processes

The formation of products with carbon skeletons different from the starting material is a hallmark of reactions proceeding through carbocationic intermediates. The solvolysis of this compound is a classic example where extensive skeletal and isotopic rearrangements occur.

As the tosylate group departs with assistance from the π-bond, the resulting cationic intermediate is not a simple primary carbocation. It is best described as a non-classical bicyclobutonium ion. This intermediate can be captured by a nucleophile at several positions. Attack at the original C1 position (after re-opening) yields the unrearranged 3-butenyl product. Attack at the C3 carbon leads to the formation of a cyclobutyl product, while an attack on a methylene (B1212753) carbon of the cyclopropyl (B3062369) ring portion of the intermediate leads to a cyclopropylmethyl product. This demonstrates a profound skeletal rearrangement from a linear butenyl system to cyclic structures.

Isotopic labeling studies are essential to trace the fate of individual atoms through the reaction. In the solvolysis of 3-butenyl tosylate labeled with an isotope (like 14C or deuterium) at C1, the label is found to be "scrambled" in the products. For example, in the recovered, unrearranged 3-butenyl product, the label is distributed between the C1 and C3 positions.

This scrambling is explained by the symmetric nature of the bicyclobutonium ion intermediate. In this intermediate, the original C1, C2, and C3 carbons become equivalent through symmetry. The nucleophile can attack any of these positions, leading to the distribution of the deuterium label. For instance, if the starting material is labeled at C4 (3-butenyl-4,4-d2 tosylate), the deuterium atoms would be found distributed across different positions in the resulting cyclobutyl and cyclopropylmethyl products, providing a detailed map of the carbocation rearrangement pathways. This deuterium scrambling provides compelling evidence against a simple SN2 mechanism and strongly supports the involvement of a symmetrical, non-classical cation intermediate. nih.gov

Intramolecular Cyclization Reactions

The formation of cyclobutyl and cyclopropylmethyl products is, by definition, the result of an intramolecular cyclization reaction. The departure of the tosylate is immediately followed by an intramolecular nucleophilic attack by the double bond on the electron-deficient C1 carbon. This cyclization is the key step that initiates the cascade of rearrangements.

The initial cyclization can, in principle, lead to two different cyclic carbocations: a cyclobutyl cation (via 1,4-cyclization) or a cyclopropylmethyl cation (via 1,3-cyclization). The extensive research in this area suggests that these cations are interconverting rapidly, likely through the bicyclobutonium ion transition state/intermediate. The final product distribution is therefore determined by the relative rates of nucleophilic capture of these equilibrating cations, which in turn is influenced by the stability of the cations and the steric accessibility for the incoming nucleophile. This process is a clear example of an intramolecular electrophilic addition to a double bond, triggered by the formation of a carbocation.

Mechanistic Elucidation through Deuterium Labeling Studies

The strategic placement of deuterium atoms on the 3-butenyl tosylate backbone is instrumental in unraveling the complex mechanisms of its reactions. Since deuterium is a stable, non-radioactive isotope of hydrogen, it can be tracked throughout a chemical transformation without significantly altering the fundamental chemical properties of the molecule. chem-station.comclearsynth.com

Deuterium labeling is a cornerstone of mechanistic organic chemistry, allowing chemists to trace the fate of specific atoms during a reaction. acs.orgyoutube.com By synthesizing this compound with deuterium atoms at a known position (e.g., C-4), one can analyze the product distribution to determine how bonds were formed and broken.

For instance, in a cyclization reaction, the final location of the deuterium atoms in the cyclopentyl product provides unambiguous evidence of the reaction pathway. If a 1,2-hydride shift were to occur during the reaction, the deuterium atoms would be found at a different position in the product than if the reaction proceeded through a direct cyclization. This "isotope tracing" technique is invaluable for distinguishing between competing mechanisms that might otherwise be indistinguishable. researchgate.net The use of deuterated compounds is a key technique in clarifying reaction pathways. acs.orgucsb.edu

The kinetic isotope effect (KIE) is a phenomenon where a molecule containing a heavier isotope, such as deuterium, reacts at a different rate than its non-deuterated counterpart. chem-station.com This effect arises from the differences in the zero-point vibrational energies of C-H versus C-D bonds; the C-D bond is stronger and vibrates at a lower frequency. princeton.edu Measuring the KIE (kH/kD) provides profound insight into the rate-determining step and the geometry of the transition state. princeton.edu

Primary KIE: A large KIE (typically > 2) is observed when the C-D bond is being broken or formed in the rate-determining step of the reaction.

Secondary KIE: A smaller KIE (typically 0.7-1.5) is observed when the deuterium-bearing carbon is not directly involved in bond cleavage but undergoes a change in its local environment, such as a change in hybridization (e.g., sp³ to sp²). princeton.edu

For reactions of this compound, a secondary KIE can help distinguish between different mechanistic possibilities, such as an associative versus a dissociative mechanism. acs.org The magnitude of the KIE can correlate with the extent of bond formation or charge development at the labeled carbon in the transition state. acs.orgnih.gov

Table 2: Interpreting Secondary Deuterium Kinetic Isotope Effects (KIEs) in Cyclization Reactions

Observed KIE (kH/kD) Interpretation Implication for Transition State
~1.0 Minimal change in the environment of the C-D bond. Suggests an "early" transition state with little charge development or rehybridization at the labeled center. acs.org
> 1.0 (Normal) Loosening of bending vibrations at the labeled center. Consistent with a change from sp³ to sp² hybridization or development of positive charge (carbocation character). nih.gov

| < 1.0 (Inverse) | Tightening of bending vibrations at the labeled center. | Consistent with a change from sp² to sp³ hybridization or increased steric crowding. |

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. mdpi.com DFT calculations allow for the modeling of the potential energy surface of a reaction, providing detailed information about the structures and energies of reactants, intermediates, transition states, and products. bcrec.idrsc.org

In the context of this compound, DFT can be used to:

Map Reaction Pathways: Calculate the activation energies for competing pathways (e.g., radical vs. polar, exo vs. endo cyclization) to predict the most likely mechanism. rsc.org

Analyze Transition States: Determine the precise geometry of transition states, revealing the extent of bond breaking and forming.

Predict KIEs: Calculate the vibrational frequencies for both the deuterated and non-deuterated species in their ground and transition states. These frequencies can be used to compute theoretical KIEs, which can then be directly compared with experimental values to validate the proposed mechanism. acs.orgacs.org

This synergy between experimental studies (using deuterium labeling) and theoretical calculations provides a robust and comprehensive understanding of the reactivity of complex organic molecules like this compound. nih.gov

Applications of 3 Butenyl D2 Tosylate in Advanced Organic Synthesis and Research

Precursor for Complex Isotopically Labeled Molecules

Isotopically labeled compounds, particularly those containing deuterium (B1214612), are indispensable tools in many scientific fields, from medicinal chemistry to materials science. acs.org The replacement of hydrogen with deuterium can alter a drug's metabolic profile (absorption, distribution, metabolism, and excretion - ADME properties), often enhancing its metabolic stability. acs.orgenamine.net This "deuterium effect" can lead to lower required doses and fewer side effects. enamine.netenamine.net 3-Butenyl-d2 tosylate serves as a key starting material for introducing a deuterated four-carbon unit into more complex molecular structures.

The precise placement of isotopic labels is crucial for tracking the journey of molecules through chemical reactions or metabolic pathways. wikipedia.org this compound is an excellent reagent for creating deuterated building blocks used to probe these mechanisms. The tosylate group is a good leaving group, allowing the deuterated butenyl moiety to be attached to various nucleophiles, thereby generating a new, more complex labeled molecule.

Researchers utilize these labeled compounds to gain insights into metabolic pathways and the clearance rates of potential drug candidates. clearsynth.com By tracking the position of the deuterium atoms in the metabolites, scientists can elucidate the complex biochemical transformations that occur in living systems. wikipedia.orgclearsynth.com This technique is fundamental to drug discovery and development. acs.orgclearsynth.com

Table 1: Research Applications of Deuterium-Labeled Building Blocks

Research AreaApplication of Labeled Building BlockPurpose
Pharmacokinetics Introduce deuterated fragments into drug candidates. enamine.netenamine.netTo study how the drug is absorbed, distributed, metabolized, and excreted (ADME), potentially improving its properties. acs.org
Mechanistic Studies Serve as tracers in biochemical reactions. wikipedia.orgTo determine the step-by-step pathway of a reaction and identify intermediates.
Quantitative Analysis Act as internal standards in mass spectrometry. x-chemrx.comTo improve the accuracy and precision of measurements for non-labeled compounds.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that uses compounds labeled with positron-emitting radionuclides to visualize and measure metabolic processes in the body. mdanderson.org The synthesis of these PET radiopharmaceuticals often involves the late-stage introduction of a radionuclide, such as fluorine-18 (B77423) (¹⁸F), onto a precursor molecule. radiologykey.comresearchgate.net

Tosylates are frequently used as precursors in these syntheses because the tosylate group can be readily displaced by the radionuclide in a nucleophilic substitution reaction. radiologykey.comnih.gov While not a radiolabeled compound itself, this compound can serve as an intermediate in the synthesis of a more complex precursor molecule that will ultimately be radiolabeled. For example, the butenyl group could be chemically modified, and then a radioactive isotope could be introduced at another site. The deuterium atoms on the butenyl chain would remain, serving as a stable isotopic signature to study the metabolic fate of the imaging probe itself, complementing the data obtained from the radioactive signal.

Utilization in Stereoselective Synthesis

Stereoselective synthesis, the ability to produce a specific stereoisomer of a molecule, is critical in pharmaceutical development, as different enantiomers or diastereomers of a drug can have vastly different biological activities.

This compound, if synthesized from an optically active deuterated alcohol, can be used in such synthetic strategies. The butenyl group itself can, under certain conditions, participate in the reaction (neighboring group participation) to influence the stereochemical outcome, potentially leading to retention of configuration at the carbon atom bearing the tosylate. This control over stereochemistry is essential for building complex chiral molecules with precision.

An optically active compound is one that contains a chiral center and can rotate plane-polarized light. The synthesis of single-enantiomer drugs is highly desirable to maximize therapeutic effects and minimize side effects. enamine.net

If the starting material used to synthesize this compound, such as a deuterated 3-buten-1-ol, is resolved into its pure (R) or (S) enantiomers, the resulting tosylate becomes a valuable chiral building block. This optically active tosylate can then be used to introduce a stereochemically defined, deuterated butenyl group into a target molecule. This process transfers the chirality from the simple building block to a more complex product, a common strategy in the synthesis of optically active pharmaceuticals and other fine chemicals. nih.govmdpi.com

Table 2: Strategies in Stereoselective Synthesis

StrategyDescriptionRelevance to this compound
Chiral Pool Synthesis Using readily available, enantiomerically pure natural products as starting materials.The precursor alcohol for the tosylate could be derived from the chiral pool.
Asymmetric Catalysis Using a chiral catalyst to favor the formation of one stereoisomer over another.A chiral catalyst could be used to prepare an optically active precursor to the tosylate.
Use of Chiral Building Blocks Incorporating an enantiomerically pure fragment into a larger molecule. nih.govAn optically active this compound acts as a chiral building block to impart chirality to a new molecule.

Integration into Total Synthesis Endeavors

The total synthesis of complex natural products is a significant challenge that drives innovation in organic chemistry. nih.govnih.gov These endeavors require a strategic sequence of reactions to construct intricate molecular architectures. researchgate.net Building blocks that offer both reactivity and functionality, like this compound, are valuable assets in these campaigns.

The compound offers two distinct points for chemical modification:

The Tosylate Group: Acts as a handle for coupling the deuterated butenyl fragment to other parts of the target molecule via substitution reactions.

The Terminal Alkene: Serves as a versatile functional group that can undergo a wide array of transformations, such as olefin metathesis, ozonolysis, epoxidation, or hydroboration-oxidation, to build further complexity.

In a hypothetical total synthesis, this compound could be used to introduce the deuterated four-carbon chain early in the synthetic sequence. Later in the synthesis, the alkene could be transformed into other functional groups as needed to complete the carbon skeleton of the natural product. The deuterium label would persist in the final product, providing a powerful tool for later studies on the molecule's mode of action or metabolic breakdown.

Strategic Application in the Construction of Natural Products and Analogues

The butenyl moiety is a common structural motif in a variety of natural products. The introduction of a deuterated equivalent like this compound would be invaluable for studying the late-stage functionalization of these molecules and for preparing isotopically labeled standards for metabolic studies.

Contributions to the Development of Novel Synthetic Methodologies

Beyond its application in total synthesis, this compound plays a crucial role in the development and mechanistic understanding of new synthetic methods. The isotopic labeling allows researchers to track the fate of specific atoms throughout a reaction sequence, providing insights that would be difficult to obtain otherwise.

Facilitating Studies in Transition-Metal Catalysis

Homoallylic tosylates are known to be versatile substrates in transition-metal-catalyzed reactions. The use of this compound can provide critical information about the mechanisms of these transformations, such as oxidative addition, migratory insertion, and reductive elimination steps.

Table 1: Application of Homoallylic Tosylates in Palladium-Catalyzed Cross-Coupling Reactions

Catalyst SystemReaction TypeKey Mechanistic Insight
Pd(0)/ligandAllylic Cross-CouplingAlkene-mediated SN2-type stereoinvertive oxidative addition of the tosylate.
Pd(OAc)2/phosphineHeck-type CyclizationFormation of a π-allyl palladium intermediate.

This table is a representative summary based on the general reactivity of homoallylic tosylates in palladium catalysis, as specific data for the d2-variant was not found.

In palladium-catalyzed cross-coupling reactions, for example, the deuterium labels in this compound could be used to determine the stereochemical course of the reaction and to probe for the occurrence of competing side reactions like β-hydride elimination. Similarly, in nickel-catalyzed reactions, the deuterated substrate can help to elucidate the nature of the organonickel intermediates and the mechanism of C-C bond formation.

Investigating Radical-Mediated Bond Formations

Radical reactions offer a powerful alternative to traditional ionic pathways for the construction of chemical bonds. This compound can be a valuable substrate for investigating radical-mediated cyclization and addition reactions. The tosyl group can act as a precursor for a radical species, and the deuterium labels can be used to follow the course of the subsequent bond-forming events.

For instance, in a tin-mediated radical cyclization, the deuterium atoms would remain in their original positions unless a reversible radical addition or a hydrogen atom transfer process occurs. By analyzing the isotopic distribution in the final product, researchers can gain a detailed understanding of the reaction mechanism.

Table 2: Potential Applications of this compound in Radical Reactions

Reaction TypeInitiatorPotential Mechanistic Study
Radical CyclizationAIBN/Bu3SnHInvestigation of 5-exo vs. 6-endo cyclization pathways.
Intermolecular Radical AdditionPhotoredox CatalystElucidation of the regioselectivity of radical addition to the double bond.

This table illustrates potential research directions, as direct experimental data for this compound in these specific radical reactions was not found in the literature.

Analytical and Spectroscopic Characterization of Deuterated Tosylates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For deuterated compounds like 3-Butenyl-d2 Tosylate, various NMR techniques offer a wealth of information regarding the carbon-hydrogen framework and the precise location of deuterium (B1214612) atoms.

In the case of this compound, the successful synthesis would be confirmed by the presence of signals corresponding to the tosyl group (aromatic protons and the methyl group) and the butenyl chain. The integration of the proton signals would also be consistent with the proposed structure.

Expected ¹H NMR Chemical Shifts for this compound:

ProtonsChemical Shift (δ, ppm)Multiplicity
Aromatic (tosyl)7.3-7.8m
Vinyl (CH=CH₂)5.6-5.9m
Vinyl (CH=CH ₂)4.9-5.2m
Methylene (B1212753) (-CH ₂-OTs)4.0-4.2t
Methyl (tosyl)2.4s

Note: The deuterated methylene group (-CD₂-) would not show a signal in the ¹H NMR spectrum.

Expected ¹³C NMR Chemical Shifts for this compound:

Carbon AtomChemical Shift (δ, ppm)
Aromatic (C-S)145
Aromatic (C-H)127-130
Aromatic (C-CH₃)133
Vinyl (C H=CH₂)134
Vinyl (CH=C H₂)118
Methylene (-C H₂-OTs)69
Methyl (tosyl)21

Note: The signal for the deuterated carbon (-CD₂-) would be significantly attenuated and split into a multiplet in the ¹³C NMR spectrum due to C-D coupling.

Deuterium (²H) NMR spectroscopy is a direct method to confirm the presence and location of deuterium atoms within a molecule. unisyscat.de This technique is crucial for verifying the site-specific labeling in this compound and for determining the isotopic purity of the compound. A single resonance in the ²H NMR spectrum at a chemical shift corresponding to the labeled methylene group would confirm the successful and specific incorporation of deuterium at the intended position. The absence of other deuterium signals would indicate high isotopic specificity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. For this compound, the molecular ion peak would be observed at a value two mass units higher than its non-deuterated analog, confirming the incorporation of two deuterium atoms. The isotopic distribution pattern in the mass spectrum can also provide information about the number of deuterium atoms present.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. By comparing the experimentally determined exact mass with the calculated theoretical mass for the chemical formula C₁₁H₁₂D₂O₃S, the elemental composition of this compound can be unequivocally confirmed.

Expected Mass Spectrometry Data for this compound:

ParameterExpected Value
Molecular FormulaC₁₁H₁₂D₂O₃S
Molecular Weight ( g/mol )230.33
Exact Mass230.0781

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the sulfonate group, the aromatic ring, and the carbon-carbon double bond. The C-D stretching vibrations would also be observable, providing further evidence of deuteration.

Expected IR Absorption Bands for this compound:

Functional GroupWavenumber (cm⁻¹)
S=O stretch (sulfonate)1350-1370 and 1170-1190
S-O-C stretch (sulfonate)900-1000
C=C stretch (aromatic)1600
=C-H stretch (alkene)3010-3095
C=C stretch (alkene)1640-1680
C-D stretch~2100-2200

The presence of these characteristic absorption bands in the IR spectrum would provide strong evidence for the successful synthesis of this compound. researchgate.netresearchgate.net

Characterization of Functional Groups

The structural elucidation of this compound involves the identification of its key functional groups: the tosylate group and the butenyl chain. Infrared (IR) spectroscopy is a primary tool for this purpose, revealing characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The tosylate group is characterized by several distinct vibrational modes. Strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds are typically observed in the ranges of 1350-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. Additionally, the S-O-C stretching vibration gives rise to a characteristic band, while the aromatic C-H and C=C stretching vibrations of the toluene (B28343) ring are also readily identifiable.

The butenyl group exhibits vibrations characteristic of both alkene and alkane moieties. The C=C stretching vibration of the double bond is expected to produce a weak to medium absorption band around 1640 cm⁻¹. The C-H stretching vibrations of the sp²-hybridized carbons of the double bond typically appear above 3000 cm⁻¹, while the C-H stretching of the sp³-hybridized carbons of the alkyl chain are observed just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and structure. In the ¹H NMR spectrum of the non-deuterated analogue, but-3-en-1-yl 4-methylbenzenesulfonate, the aromatic protons of the tosyl group appear as two distinct doublets in the aromatic region. The protons of the butenyl chain give rise to signals in the aliphatic and vinylic regions, with characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment. In the ¹³C NMR spectrum, distinct signals are observed for the aromatic carbons, the methyl carbon of the tosyl group, and the four carbons of the butenyl chain, including the two sp²-hybridized carbons of the double bond.

Table 1: Expected Spectroscopic Data for Functional Group Characterization of 3-Butenyl Tosylate (Non-deuterated analogue)

Functional Group Spectroscopic Technique Expected Observation
Tosylate (S=O)IR Spectroscopy~1360 cm⁻¹ (asymmetric stretch), ~1180 cm⁻¹ (symmetric stretch)
Tosylate (Aromatic C=C)IR Spectroscopy~1600 cm⁻¹, ~1500 cm⁻¹
Tosylate (Aromatic C-H)¹H NMR~7.8 ppm (d), ~7.4 ppm (d)
Tosylate (CH₃)¹H NMR~2.4 ppm (s)
Butenyl (C=C)IR Spectroscopy~1640 cm⁻¹
Butenyl (=C-H)¹H NMR~5.7-5.9 ppm (m), ~5.0-5.2 ppm (m)
Butenyl (-CH₂-O-)¹H NMR~4.1 ppm (t)
Butenyl (-CH₂-)¹H NMR~2.4 ppm (q)
Butenyl (sp²)¹³C NMR~134 ppm, ~117 ppm
Butenyl (sp³)¹³C NMR~69 ppm, ~34 ppm

Detection of Isotopic Shifts in Vibrational Frequencies

The substitution of two hydrogen atoms with deuterium in the butenyl chain of this compound leads to predictable shifts in its vibrational frequencies, which can be observed using IR spectroscopy. This phenomenon, known as the isotopic effect, is a direct consequence of the increased mass of deuterium compared to hydrogen. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms.

Therefore, the C-D stretching vibrations in this compound will occur at a lower frequency (wavenumber) compared to the corresponding C-H stretching vibrations in the non-deuterated compound. The theoretical shift can be approximated by a factor of 1/√2 (approximately 0.707). For instance, if a C-H stretching vibration appears at 2900 cm⁻¹, the corresponding C-D stretch is expected around 2050 cm⁻¹. Similarly, C-D bending vibrations will also be shifted to lower frequencies compared to C-H bending vibrations. These isotopic shifts provide definitive evidence for the incorporation of deuterium into the molecule.

Table 2: Predicted Isotopic Shifts in Vibrational Frequencies for this compound

Vibrational Mode Non-deuterated (cm⁻¹) Deuterated (Predicted, cm⁻¹) Isotopic Shift (Predicted, cm⁻¹)
C-H/C-D Stretch~2950~2100~-850
C-H/C-D Bend~1450~1030~-420

Chromatographic Techniques for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of this compound. It allows for the separation of the target compound from any unreacted starting materials, byproducts, and other impurities, thereby enabling an accurate assessment of its purity.

For the analysis of tosylates, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer on the stationary phase.

The purity of a this compound sample can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp peak with minimal or no extraneous peaks. HPLC can also be used on a preparative scale to purify the compound to a high degree.

The retention time of this compound in an HPLC system is a characteristic parameter under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). While the introduction of deuterium is unlikely to cause a significant change in retention time compared to the non-deuterated analogue, highly sensitive HPLC systems may be able to resolve the two isotopologues.

Table 3: Illustrative HPLC Parameters for the Analysis of Alkenyl Tosylates

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes for Deuterated Tosylates

The broader application of 3-Butenyl-d2 tosylate and other deuterated tosylates is currently hampered by the multi-step, and often inefficient, synthetic routes required for their preparation. Future research will undoubtedly focus on the development of more streamlined and sustainable synthetic methodologies. A significant advancement would be the exploration of direct C-H activation and deuteration of readily available starting materials, thereby minimizing protecting group manipulations and reducing waste. Furthermore, the investigation of greener solvents and reagents in the tosylation step is crucial. For instance, replacing traditional volatile organic solvents with ionic liquids or deep eutectic solvents could lead to more environmentally benign processes. The development of catalytic methods for tosylation, avoiding the use of stoichiometric amounts of reagents, also presents a promising area for future investigation.

Current Synthetic Step Potential Sustainable Improvement Anticipated Benefits
Multi-step synthesis of deuterated alcoholDirect C-H activation/deuterationReduced step count, higher atom economy
Tosylation using tosyl chloride and pyridine (B92270)Catalytic tosylation, use of greener solventsReduced waste, improved safety profile
Chromatographic purificationSupercritical fluid chromatography (SFC)Reduced solvent consumption, faster purification

Exploration of New Catalytic Systems for Transformations Involving this compound

The dual functionality of this compound, possessing both a reactive tosylate leaving group and a terminal alkene, makes it an ideal substrate for a variety of catalytic transformations. While palladium-catalyzed cross-coupling reactions of alkyl tosylates are well-established, there is significant scope for exploring other transition metal catalysts. For example, nickel and copper catalysts, known for their unique reactivity profiles and lower cost, could unlock novel reaction pathways and expand the synthetic utility of this building block. Future research should also focus on the development of enantioselective catalytic reactions. The use of chiral ligands in conjunction with transition metal catalysts could enable the synthesis of enantioenriched products, which are of high value in medicinal chemistry and materials science. Furthermore, the exploration of dual catalytic systems, where one catalyst activates the tosylate group and another activates the alkene, could lead to the discovery of unprecedented chemical transformations.

Advanced Computational Studies for Predicting Reactivity and Isotopic Effects in Complex Systems

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules. For this compound, advanced computational studies can provide invaluable insights into its reactivity and the influence of deuterium (B1214612) substitution on reaction outcomes. Future research in this area should focus on the use of high-level quantum mechanical calculations to accurately model transition states and predict kinetic isotope effects (KIEs) for various reactions. This will not only deepen our fundamental understanding of reaction mechanisms but also guide the rational design of experiments. For instance, computational screening of different catalysts and reaction conditions could accelerate the discovery of new synthetic methodologies. Moreover, the development of more accurate and efficient computational models for predicting the behavior of isotopically labeled molecules in complex biological systems is a significant and challenging area for future exploration.

Computational Method Research Application Expected Outcome
Density Functional Theory (DFT)Calculation of reaction energy profilesPrediction of reaction feasibility and selectivity
Ab initio molecular dynamics (AIMD)Simulation of reaction dynamicsUnderstanding of solvent effects and dynamic isotope effects
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzymatic reactionsElucidation of drug metabolism pathways

Expanding the Scope of this compound as a Building Block in Chemical Biology and Advanced Materials Research

The unique properties of deuterated compounds are increasingly being harnessed in the fields of chemical biology and materials science. This compound, as a versatile building block, is well-positioned to contribute to these exciting areas. In chemical biology, the incorporation of this deuterated moiety into bioactive molecules can be used to probe metabolic pathways and enhance metabolic stability, a strategy known as the "deuterium effect." Future research could involve the synthesis of deuterated analogs of natural products and drugs to investigate their mechanism of action and improve their pharmacokinetic properties.

In the realm of advanced materials, the isotopic labeling of this compound can be exploited to create materials with tailored properties. For example, its incorporation into polymers could lead to materials with altered thermal or mechanical properties. Furthermore, the use of this deuterated building block in the synthesis of organic electronic materials could influence their charge transport characteristics. The development of novel polymerization techniques that can accommodate functionalized and isotopically labeled monomers like this compound will be a key enabler for these advancements.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Butenyl-d2 Tosylate with high isotopic purity?

  • Methodological Answer : Synthesis involves reacting deuterated 3-butenol (CH₂=CH-CD₂-OH) with tosyl chloride (TsCl) under anhydrous conditions. Key steps:

  • Use deuterium-exchanged solvents (e.g., D₂O for proton-deuterium exchange) to minimize isotopic dilution.
  • Maintain reaction temperatures between 0–5°C to suppress side reactions (e.g., elimination).
  • Purify via column chromatography using deuterated solvents (e.g., CDCl₃) to ensure isotopic integrity. This approach aligns with protocols for deuterated analytical standards, where solvent choice and reaction control are critical .

Q. How can researchers confirm the deuteration position and purity of this compound?

  • Methodological Answer :

  • ²H NMR Spectroscopy : Identifies deuterium incorporation at the β-position (peaks at ~2.1–2.5 ppm for CD₂ groups).
  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular ion clusters (e.g., [M+H]⁺ at m/z 234.12 for C₁₁H₁₃D₂O₃S), distinguishing deuterated species from non-deuterated analogs.
  • Infrared Spectroscopy (IR) : Detects C-D stretching vibrations (~2100 cm⁻¹), validated against PubChem structural data for similar deuterated tosylates .

Advanced Research Questions

Q. What kinetic isotope effects (KIEs) are observed in SN2 reactions using this compound, and how do they inform reaction mechanisms?

  • Methodological Answer :

  • Primary KIEs : Deuteration at the β-position (CD₂) in SN2 reactions typically yields k_H/k_D ≈ 2–3 due to altered vibrational frequencies in the transition state.
  • Secondary KIEs : Minimal (<1.2) unless steric or electronic factors dominate.
  • Experimental Design : Use stopped-flow kinetics or isotopic labeling to isolate KIEs. Contradictory data may arise from solvent polarity (e.g., DMSO vs. THF) or competing E2 pathways, necessitating solvent-controlled trials and computational modeling (DFT) .

Q. How does this compound enhance mechanistic studies in organometallic catalysis?

  • Methodological Answer :

  • Tracking H/D Transfer : In palladium-catalyzed cross-couplings, deuterium labeling at the β-position helps distinguish between oxidative addition (retention of D) and β-hydride elimination (loss of D).
  • Case Study : Combine kinetic profiling (e.g., variable-temperature NMR) with isotopic scrambling assays to map reaction pathways. For example, deuterium retention in products indicates a concerted mechanism, while loss suggests stepwise intermediates .

Q. What stability challenges arise when storing this compound, and how can they be mitigated?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis (accelerated by moisture) and photolytic decomposition.
  • Storage Protocol :
  • Store under inert gas (argon) at –20°C in amber vials.
  • Monitor isotopic purity biannually via ²H NMR.
  • Avoid freeze-thaw cycles to prevent phase separation, as recommended for deuterated standards requiring long-term stability .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in isotopic purity data for this compound across analytical techniques?

  • Methodological Answer :

  • Cross-Validation : Compare HRMS (quantifies isotopic abundance) with ²H NMR (confirms positional deuteration). Discrepancies may arise from isotopic exchange during sample preparation.
  • Mitigation : Use aprotic solvents (e.g., deuterated DMF) and minimize exposure to ambient humidity.
  • Case Study : If HRMS indicates 98% D-incorporation but NMR shows 95%, investigate residual protons in solvents or incomplete deuteration during synthesis .

Application in Analytical Chemistry

Q. What protocols optimize the use of this compound as an internal standard in LC-MS quantification?

  • Methodological Answer :

  • Column Selection : Use C18 reversed-phase columns to separate deuterated and non-deuterated analogs (retention time shifts ~0.1–0.3 min).
  • Ionization Efficiency : Adjust ESI parameters (e.g., capillary voltage) to account for minor mass differences.
  • Calibration : Prepare calibration curves with deuterated/non-deuterated pairs to correct for matrix effects, as demonstrated in deuterated pharmaceutical standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.